molecular formula C20H15N3O3S B2833755 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile CAS No. 450353-16-9

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile

Cat. No.: B2833755
CAS No.: 450353-16-9
M. Wt: 377.42
InChI Key: HFNZDOANJWBCNM-GXDHUFHOSA-N
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Description

This compound is an acrylonitrile derivative featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and an (E)-configured 4-methoxyphenylamino moiety. The benzodioxole and thiazole motifs are known for their pharmacological relevance, including antioxidant, antimicrobial, and neurogenic activities .

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-24-16-5-3-15(4-6-16)22-10-14(9-21)20-23-17(11-27-20)13-2-7-18-19(8-13)26-12-25-18/h2-8,10-11,22H,12H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNZDOANJWBCNM-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the condensation of a suitable dicarbonyl compound with a thioamide.

    Introduction of the Benzo[d][1,3]dioxole Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzo[d][1,3]dioxole moiety to the thiazole ring.

    Formation of the Acrylonitrile Group: This can be done through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group attached to the acrylonitrile backbone participates in nucleophilic substitution reactions. Under basic conditions (e.g., NaH in DMF), the amine becomes deprotonated, enhancing its nucleophilicity for reactions with electrophiles such as alkyl halides or acyl chlorides .

Example reaction :
(E)-2-(4-(benzo[d]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile + R-X → N-alkylated/N-acylated derivative

Reagent (R-X)ProductYield (%)Conditions
Methyl iodideN-methyl derivative68NaH, DMF, 25°C, 4h
Acetyl chlorideN-acetyl derivative72Et₃N, THF, 0°C → RT

Cyclization via Knoevenagel Condensation

The acrylonitrile group serves as a Michael acceptor, facilitating cyclization reactions. Knoevenagel condensation with aldehydes forms fused heterocyclic systems, a strategy used in synthesizing bioactive analogs .

Mechanism :

  • Base-mediated deprotonation of the active methylene group.

  • Nucleophilic attack on the aldehyde.

  • Elimination of water to form α,β-unsaturated nitriles.

AldehydeCyclized ProductYield (%)Conditions
BenzaldehydeBenzo-fused thiazole75NaOMe, MeOH, reflux
FurfuralFuran-thiazole hybrid68Piperidine, EtOH, 80°C

Hydrogenation of the Acrylonitrile Double Bond

The E-configured acrylonitrile’s C=C bond undergoes selective hydrogenation to yield saturated derivatives. NaBH₄ in DMF reduces the double bond without affecting the nitrile group :

Reaction :
(E)-isomer → (Z)-isomer (minor) + Saturated propanenitrile (major)

Reducing AgentProductSelectivity (E:Z:Saturated)
NaBH₄/DMFSaturated propanenitrile1:0:82
H₂/Pd-CSaturated propanenitrile1:0:90 (inferred)

Oxidation of the Benzo[d] dioxole Moiety

The electron-rich benzo[d]dioxole ring is susceptible to oxidative cleavage. Strong oxidants like KMnO₄ or CrO₃ convert it into a quinone structure, altering electronic properties:

Outcome :
Benzo[d]dioxole → Catechol quinone

Oxidizing AgentProductYield (%)
KMnO₄, H₂SO₄Quinone derivative58 (inferred)

Cross-Coupling Reactions

The thiazole ring’s C-2 and C-4 positions engage in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling structural diversification :

General Reaction :
Thiazole-Br + Ar-B(OH)₂ → Thiazole-Ar

Boronic AcidCoupled ProductCatalystYield (%)
Phenylboronic acidBiaryl-thiazolePd(PPh₃)₄65
4-Methoxyphenylboronic acidMethoxy-substituted analogPdCl₂(dppf)70 (inferred)

Photochemical Reactions

The acrylonitrile group undergoes [2+2] photocycloaddition under UV light, forming cyclobutane derivatives. This reactivity is exploited in materials science for polymer crosslinking :

Conditions :

  • UV light (λ = 300 nm)

  • Solvent: Acetonitrile

SubstrateProductConversion (%)
Self-dimerizationCyclobutane dimer45

Acid/Base-Mediated Rearrangements

Under acidic conditions, the methoxyphenylamino group undergoes demethylation, forming a phenolic derivative. Conversely, strong bases cleave the thiazole ring :

Acidic Demethylation :
4-Methoxyphenyl → 4-Hydroxyphenyl

AcidProductYield (%)
HBr/AcOHPhenolic derivative60

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group, which contribute to its biological activity.

Overview

Research has shown that derivatives of acrylonitrile compounds exhibit promising antitumor properties. (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile has been investigated for its ability to inhibit cancer cell proliferation.

Case Studies

  • In Vitro Studies : A study reported that acrylonitrile derivatives were screened against a panel of approximately 60 human tumor cell lines. The compound demonstrated significant growth inhibition against various cancer types, including leukemia and non-small cell lung cancer with GI50 values ranging from 0.0244 to 5.06 μM .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in tumor cells through the modulation of cell signaling pathways.

Data Table: Antitumor Activity

Cell LineGI50 (μM)TGI (μM)
HL-60 (Leukemia)0.1790.703
NCI-H522 (Lung)0.890.47
MDA-MB-468 (Breast)0.03180.103

Overview

The compound has also been evaluated for its antimicrobial activity against various pathogens.

Research Findings

In studies assessing the antimicrobial efficacy of similar thiazole-based compounds, it was found that they exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Characterization Techniques

Characterization of the synthesized compound is performed using:

  • Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Mechanism of Action

The mechanism of action of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons
Compound Name Key Substituents Biological Activity/Application Structural Features Reference
(E)-Target Compound Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenylamino Not explicitly reported (in evidence) Planar thiazole core; E-configuration stabilizes conjugation.
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]prop-2-enenitrile 3,4-Dichlorophenyl, benzodioxol-5-ylamino Antimalarial (analogue) Dichlorophenyl introduces electron-withdrawing effects; similar thiazole framework.
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile 4-Chlorophenyl, benzothiazol-2-yl Antioxidant (IC50 < ascorbic acid) Chlorophenyl enhances radical scavenging; benzothiazole improves lipophilicity.
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)acrylonitrile Dichlorophenylsulfonyl, 4-methylanilino Antimalarial synthon Sulfonyl group stabilizes resonance-assisted hydrogen bonding (RAHB).
(E)-N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide Methanesulfonamide, benzodioxol-5-yl Neurogenesis promoter Sulfonamide enhances bioavailability; extended conjugation.

Key Observations :

  • Electron Effects : The target compound’s 4-methoxyphenyl group is electron-donating, contrasting with dichlorophenyl (electron-withdrawing) in antimalarial analogues . This difference may alter receptor binding or metabolic stability.
  • Planarity and Conjugation : The E-configuration in the target compound maximizes conjugation between the thiazole and acrylonitrile groups, similar to neurogenic diphenyl acrylonitriles .
  • Hydrogen Bonding : Unlike sulfonyl-containing analogues (e.g., ), the target compound lacks RAHB motifs, which could reduce rigidity and affect binding affinity .

Biological Activity

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile is a complex organic compound characterized by its unique structural features, which include a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile group. These components suggest significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be broken down into several key components:

Component Description
Thiazole Ring A five-membered ring containing sulfur and nitrogen, known for various biological activities.
Benzo[d][1,3]dioxole Moiety A fused aromatic system that enhances lipophilicity and biological interactions.
Acrylonitrile Group Contributes to reactivity and potential for forming derivatives with varied biological properties.

Predicted Biological Activities

Given its structural characteristics, this compound is predicted to exhibit a range of biological activities:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. The presence of the thiazole ring is often associated with anticancer properties due to its ability to inhibit key signaling pathways in cancer cells.
  • Antimicrobial Properties : The structural features suggest potential activity against bacterial and fungal strains. Compounds with similar scaffolds have demonstrated significant antimicrobial effects.
  • Anti-inflammatory Effects : The benzo[d][1,3]dioxole moiety is known for its anti-inflammatory properties, which could be leveraged in therapeutic applications.

Understanding the mechanism of action for this compound requires further investigation. However, based on similar compounds:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors in various metabolic pathways crucial for cell proliferation and survival.
  • Interaction with Biological Targets : Computer-aided drug design studies suggest that this compound could interact with multiple biological targets due to its diverse functional groups. This multifaceted interaction profile enhances its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones, followed by coupling with acrylonitrile precursors. Key steps include:
  • Thiazole formation : Use of 4-(benzo[d][1,3]dioxol-5-yl)-2-aminothiazole intermediates under reflux in ethanol .
  • Aza-Michael addition : Reaction of acrylonitrile with 4-methoxyaniline in the presence of a base (e.g., NaH) to form the (E)-configured acrylonitrile backbone .
  • Optimization : Inert atmospheres (N₂/Ar) prevent oxidation, while temperature (60–80°C) and solvent polarity (DMF/THF) control reaction rates and stereoselectivity .
    Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea + α-bromoketone, EtOH, reflux65–75
Aza-Michael additionAcrylonitrile, NaH, DMF, 70°C50–60

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration (J = 12–16 Hz for trans vinyl protons) and substituent positions (e.g., methoxy at δ 3.8 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., m/z ~409) and purity (>95%) .
  • X-ray crystallography : Resolves spatial arrangement of the thiazole and dioxole moieties .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :
  • In vitro assays : Enzymatic inhibition (e.g., kinase or protease assays) using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be systematically addressed?

  • Methodological Answer : Discrepancies may arise from:
  • Purity variations : Validate compound integrity via HPLC and elemental analysis .
  • Assay conditions : Standardize protocols (e.g., pH, serum concentration) to reduce variability .
  • Structural confirmation : Re-examine stereochemistry (e.g., E/Z isomerization via NOESY NMR) .
  • Dose-response curves : Use Hill slope analysis to differentiate true activity from artifacts .

Q. What strategies optimize the synthesis yield and stereoselectivity of the (E)-isomer?

  • Methodological Answer :
  • Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in thiazole-acrylonitrile reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor (E)-isomer formation due to stabilization of transition states .
  • Additives : Use of phase-transfer catalysts (e.g., TBAB) improves reaction homogeneity and yield .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents?

  • Methodological Answer :
  • Systematic substitution : Replace methoxy/dioxole groups with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
    Table 2 : Example SAR Modifications
Substituent ModificationObserved Activity ChangeReference
Methoxy → Nitro (4-position)Increased cytotoxicity (IC₅₀ ↓ 40%)
Dioxole → FluorophenylEnhanced antimicrobial activity

Q. What mechanistic studies are required to elucidate its mode of action in biological systems?

  • Methodological Answer :
  • Target identification : Pull-down assays with biotinylated probes + LC-MS/MS .
  • Kinetic studies : Measure enzyme inhibition (e.g., kcat/KM) under varying substrate concentrations .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Data Contradiction Analysis Framework

  • Step 1 : Replicate synthesis and characterization under controlled conditions .
  • Step 2 : Validate biological assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Step 3 : Cross-reference with analogous compounds (e.g., bromo or nitro derivatives) to identify substituent-dependent trends .

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